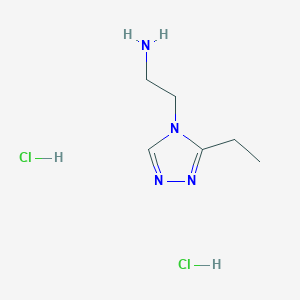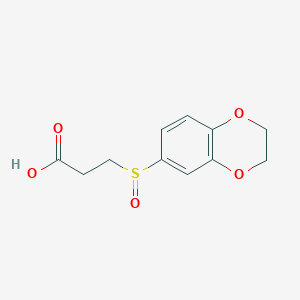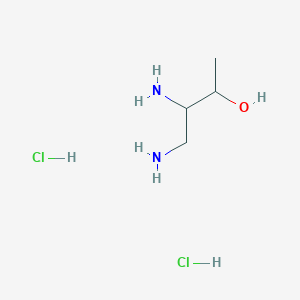![molecular formula C17H21Cl2NO B1424580 2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220032-23-4](/img/structure/B1424580.png)
2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride
説明
“2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride” is a chemical compound used in scientific research . Its unique structure offers potential applications in drug development, organic synthesis, and medicinal chemistry.
Molecular Structure Analysis
The molecular formula of this compound is C₁₇H₂₁Cl₂NO . This indicates that it contains 17 carbon atoms, 21 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom.Physical And Chemical Properties Analysis
The compound has a molecular weight of 326.26100 . It’s classified as an irritant , which means it can cause irritation to the skin, eyes, or respiratory tract.科学的研究の応用
Cytotoxic and Anticancer Agents
- The synthesis of various piperidine hydrochlorides, including analogs of 2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine, has shown significant cytotoxicity toward murine P388 and L1210 cells as well as human tumors. These compounds represent a novel class of cytotoxic and anticancer agents (Dimmock et al., 1998).
Synthesis of Naphthopyran, Pyrazole, Pyridine, and Thienobenzochromene Derivatives
- Piperidine derivatives, including those related to 2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine, have been used in the synthesis of various chemical compounds such as naphthopyran, pyrazole, pyridine, and thienobenzochromene derivatives. These syntheses have broad applications in medicinal and organic chemistry (Badawy et al., 2008).
Identification of Impurities in Pharmaceutical Compounds
- Research involving 2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride derivatives has contributed to the identification and quantification of impurities in pharmaceutical compounds such as cloperastine hydrochloride. This is crucial for ensuring the purity and safety of pharmaceutical products (Liu et al., 2020).
Growth-Promoting Activity in Agriculture
- Certain piperidine hydrochloride compounds have demonstrated growth-promoting activity in agricultural applications. For example, 1-methyl-4-[3-(2-naphthyloxy)prop-1-ynyl]piperidin-4-ol hydrochloride showed significant growth-promoting activity when used in the pre-sowing treatment of crops like beetroot seeds and potatoes (Omirzak et al., 2013).
Antibacterial Agents
- Piperidine derivatives, including those structurally similar to 2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine, have been synthesized and shown to have significant antibacterial activity. These compounds are essential for the development of new antibiotics and treatments for bacterial infections (Hirose et al., 1982).
Crystal Structure Analysis
- Research on compounds like this compound aids in understanding the crystal structure and molecular interactions of various chemical entities. This information is vital in fields such as crystallography, materials science, and drug design (V. et al., 2021).
Anti-Acetylcholinesterase Activity
- Piperidine derivatives have been studied for their anti-acetylcholinesterase activity, which is crucial in the treatment of diseases like Alzheimer's. These compounds can inhibit the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the brain, beneficial for cognitive functions (Sugimoto et al., 1990).
Photoluminescence Properties
- Piperidine-based compounds, including those related to 2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine, have been analyzed for their photoluminescence properties. These studies are significant in developing new materials for optoelectronic applications (Yu et al., 2006).
Fluorescent pH Sensors
- Piperidine-naphthalimide derivatives have been synthesized and studied for their potential as fluorescent pH sensors. These sensors can be used in various scientific and medical applications to measure and monitor pH levels (Cui et al., 2004).
Safety and Hazards
特性
IUPAC Name |
2-[2-(4-chloronaphthalen-1-yl)oxyethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO.ClH/c18-16-8-9-17(15-7-2-1-6-14(15)16)20-12-10-13-5-3-4-11-19-13;/h1-2,6-9,13,19H,3-5,10-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNURGSSFYPOBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC=C(C3=CC=CC=C32)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220032-23-4 | |
| Record name | Piperidine, 2-[2-[(4-chloro-1-naphthalenyl)oxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220032-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-ethyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1424501.png)
![Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]propanoate](/img/structure/B1424505.png)
![Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate](/img/structure/B1424506.png)

![3-[(Cyclopentylsulfanyl)methyl]aniline hydrochloride](/img/structure/B1424508.png)




![(4-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1424518.png)
![(3-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1424520.png)